N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide
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Overview
Description
N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound with a molecular formula of C19H19N5O2S2 . This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with a thiadiazole derivative under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction under controlled conditions to yield the final product . The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The thiadiazole ring is known to interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and N-methyl-N-phenylacetamide analogs . These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring . This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17N5O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-23(14-10-6-3-7-11-14)15(24)12-26-18-22-21-17(27-18)20-16(25)19-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H2,19,20,21,25) |
InChI Key |
BQKDKCRFFSQVTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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